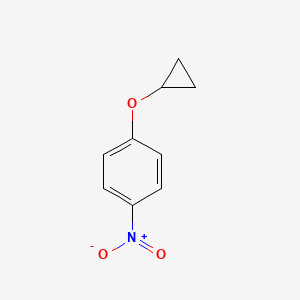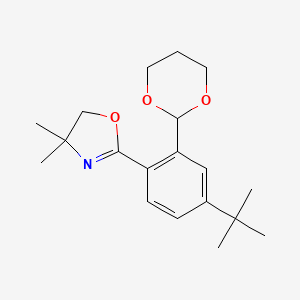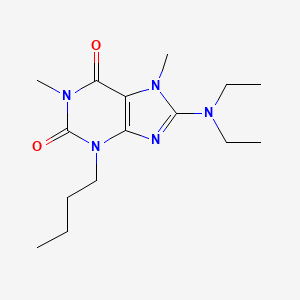
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is a synthetic organic compound belonging to the class of xanthines Xanthines are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,7-dimethylxanthine with butyl bromide and diethylamine under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process, making it more efficient and scalable.
化学反应分析
Types of Reactions
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum trioxide.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced xanthine derivatives.
Substitution: Formation of various substituted xanthine derivatives depending on the nucleophile used.
科学研究应用
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of respiratory and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By inhibiting these enzymes, the compound can modulate various physiological processes, including smooth muscle relaxation and anti-inflammatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) signaling pathway, which plays a crucial role in cellular responses.
相似化合物的比较
Similar Compounds
Theophylline: A xanthine derivative used as a bronchodilator.
Caffeine: A well-known stimulant that also belongs to the xanthine class.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Uniqueness
3-Butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike theophylline and caffeine, this compound has a butyl group and a diethylamino group, which can influence its interaction with biological targets and its overall efficacy in therapeutic applications.
属性
CAS 编号 |
7499-92-5 |
|---|---|
分子式 |
C15H25N5O2 |
分子量 |
307.39 g/mol |
IUPAC 名称 |
3-butyl-8-(diethylamino)-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C15H25N5O2/c1-6-9-10-20-12-11(13(21)18(5)15(20)22)17(4)14(16-12)19(7-2)8-3/h6-10H2,1-5H3 |
InChI 键 |
FWLDPPPWACJMTI-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CC)CC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


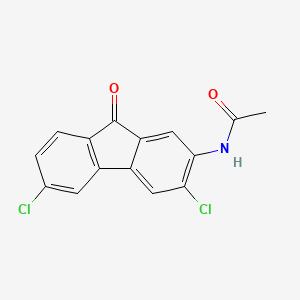


![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)

![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
![6-Chlorofuro[3,4-C]pyridin-1(3H)-one](/img/structure/B13987948.png)
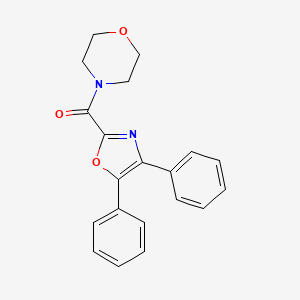
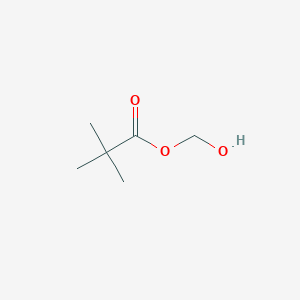
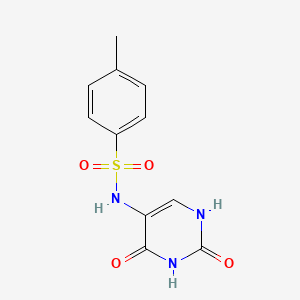
![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)
